Thermochemical Stability vs. 3-Methyl Isomer
The 5-methyl isomer (target) exhibits a higher enthalpy of sublimation than the 3-methyl isomer, indicating stronger intermolecular forces in the solid state and a higher energy barrier to vaporization [1]. This is corroborated by a less negative standard molar enthalpy of formation, suggesting it is thermodynamically less stable relative to its combustion products compared to the 3-methyl analog [1].
| Evidence Dimension | Standard Molar Enthalpy of Sublimation (ΔcrgHm∘) at T=298.15 K |
|---|---|
| Target Compound Data | 101.9 ± 0.3 kJ·mol−1 |
| Comparator Or Baseline | 3-Methyl-2-thiophenecarboxylic acid: 98.0 ± 0.4 kJ·mol−1 |
| Quantified Difference | 3.9 kJ·mol−1 higher |
| Conditions | Knudsen effusion mass-loss technique, crystalline to gas phase |
Why This Matters
This higher sublimation enthalpy is critical for applications requiring low volatility and high solid-state stability, such as in specific material science or formulation contexts, and provides a measurable thermodynamic benchmark for process control and purification strategy.
- [1] Ribeiro da Silva, M. A. V., & Santos, A. F. L. O. M. (2008). Thermochemical properties of three 2-thiophenecarboxylic acid derivatives. The Journal of Chemical Thermodynamics, 40(9), 1451-1457. View Source
